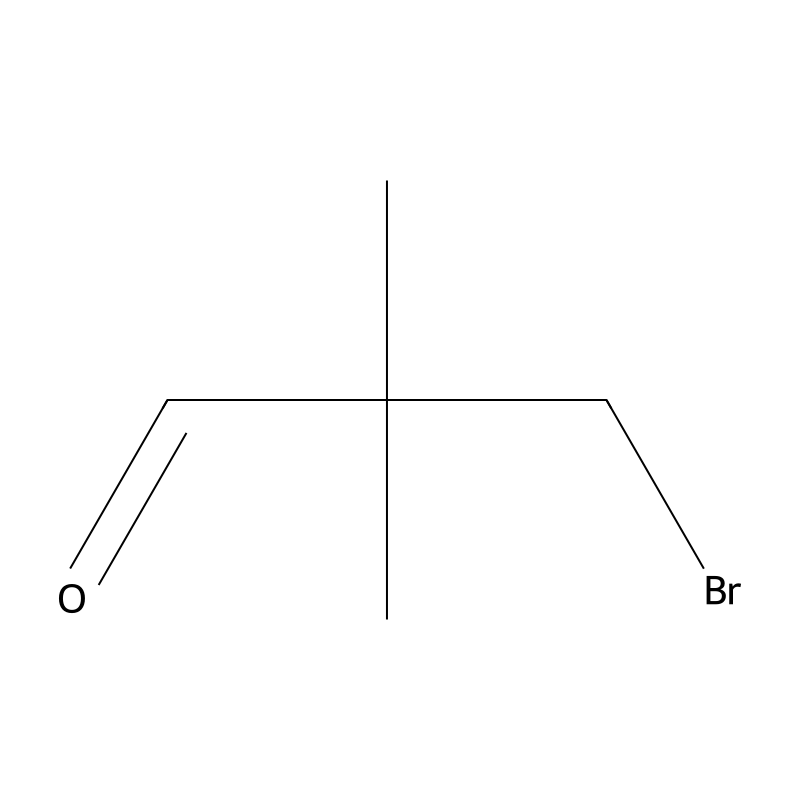

Propanal, 3-bromo-2,2-dimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Information on 3-bromo-2,2-dimethylpropanal

There appears to be a limited amount of scientific research specifically focused on 3-bromo-2,2-dimethylpropanal. Chemical databases such as PubChem and the NIST WebBook provide information on the compound's structure, physical properties, and spectral data. However, these resources don't indicate extensive research applications.

Potential Research Uses

Given the presence of a bromine atom and an aldehyde functional group, 3-bromo-2,2-dimethylpropanal could be a candidate for studies in several areas of scientific research. Here are some possibilities:

- Organic synthesis: The aldehyde group can participate in various reactions for the formation of carbon-carbon bonds. This could be useful in the synthesis of more complex molecules.

- Study of steric effects: The bulky tert-butyl group (three methyl groups bonded to a single carbon) next to the aldehyde carbonyl could introduce steric hindrance, influencing reaction rates and selectivities.

- Medicinal chemistry: The molecule's structure might be a starting point for the design of new drugs, although further research would be needed to assess its biological properties.

Propanal, 3-bromo-2,2-dimethyl- is an organic compound with the molecular formula CHBrO. It is characterized by a propanal backbone with a bromine atom and two methyl groups attached to the second carbon atom. The compound is known for its flammability and potential skin irritation properties, making it important to handle with care in laboratory settings .

- Oxidation: This compound can be oxidized to form carboxylic acids or other aldehydes. For instance, it can be synthesized from 3-bromo-2,2-dimethyl-1-propanol through oxidation using reagents like pyridinium chlorochromate .

- Nucleophilic Addition: The carbonyl group in propanal allows for nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Halogenation: The bromine atom can participate in further substitution reactions, allowing for the introduction of other functional groups.

Propanal, 3-bromo-2,2-dimethyl- can be synthesized through several methods:

- From Alcohols: One common method involves the oxidation of 3-bromo-2,2-dimethyl-1-propanol using oxidizing agents like pyridinium chlorochromate.text

3-Bromo-2,2-dimethyl-1-propanol → Propanal, 3-bromo-2,2-dimethyl- - Via Halogenation: Another potential synthesis route could involve the halogenation of a suitable precursor compound.

Propanal, 3-bromo-2,2-dimethyl- shares structural similarities with several other compounds. Here are a few notable examples:

| Compound Name | Molecular Formula | Structure Characteristics | Unique Features |

|---|---|---|---|

| 3-Bromo-2-methylpropanal | CHBrO | Similar carbon skeleton with one less carbon | Less steric hindrance due to fewer methyl groups |

| 3-Chloro-2,2-dimethylpropanal | CHClO | Chlorinated version of propanal | Potentially different reactivity due to chlorine |

| 3-Bromo-1-propanol | CHBrO | Different functional group position | Alcohol instead of aldehyde |

Uniqueness: Propanal, 3-bromo-2,2-dimethyl- stands out due to its specific arrangement of functional groups and steric bulk from the two methyl groups at the second carbon position. This configuration can significantly influence its reactivity and interaction with biological systems compared to its analogs.